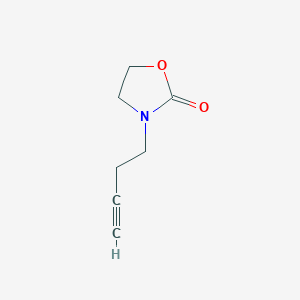

3-But-3-ynyl-1,3-oxazolidin-2-one

CAS No.: 864755-84-0

Cat. No.: VC2039235

Molecular Formula: C7H9NO2

Molecular Weight: 139.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864755-84-0 |

|---|---|

| Molecular Formula | C7H9NO2 |

| Molecular Weight | 139.15 g/mol |

| IUPAC Name | 3-but-3-ynyl-1,3-oxazolidin-2-one |

| Standard InChI | InChI=1S/C7H9NO2/c1-2-3-4-8-5-6-10-7(8)9/h1H,3-6H2 |

| Standard InChI Key | RYLAZYLTMZVHST-UHFFFAOYSA-N |

| SMILES | C#CCCN1CCOC1=O |

| Canonical SMILES | C#CCCN1CCOC1=O |

Introduction

Chemical Identity and Physical Properties

3-But-3-ynyl-1,3-oxazolidin-2-one (CAS No. 864755-84-0) is an oxazolidinone derivative featuring a but-3-ynyl substituent attached to the nitrogen atom of the 1,3-oxazolidin-2-one ring. The terminal alkyne functionality confers specific reactivity patterns that make this compound particularly useful in various synthetic transformations. The compound is characterized by the following physicochemical properties:

Table 1: Physical and Chemical Properties of 3-But-3-ynyl-1,3-oxazolidin-2-one

| Property | Value |

|---|---|

| CAS Registry Number | 864755-84-0 |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| IUPAC Name | 3-(but-3-yn-1-yl)-1,3-oxazolidin-2-one |

| Standard InChI | InChI=1S/C7H9NO2/c1-2-3-4-8-5-6-10-7(8)9/h1H,3-6H2 |

| Standard InChIKey | RYLAZYLTMZVHST-UHFFFAOYSA-N |

| SMILES | C#CCCN1CCOC1=O |

| EC Number | 844-572-7 |

The structure consists of a five-membered oxazolidinone ring with a carbonyl group at the 2-position, characteristic of the 1,3-oxazolidin-2-one scaffold, and a but-3-ynyl chain attached to the nitrogen atom. This terminal alkyne moiety provides a reactive site for further synthetic elaboration through various coupling reactions .

Synthesis Methods

Multiple synthetic routes have been established for the preparation of 3-But-3-ynyl-1,3-oxazolidin-2-one, with the most common approaches involving N-alkylation of 2-oxazolidinone with appropriate but-3-ynyl derivatives. The following synthesis methods have been documented in the literature:

Synthesis via Tosylation of 3-Butyn-1-ol

A well-established method for synthesizing 3-But-3-ynyl-1,3-oxazolidin-2-one involves the conversion of commercially available 3-butyn-1-ol to its corresponding tosylate, followed by nucleophilic substitution with 2-oxazolidinone. This synthetic pathway proceeds as follows:

-

Conversion of 3-butyn-1-ol (compound 23) to the corresponding tosylate (compound 24)

-

Reaction of the tosylate with 2-oxazolidinone to afford 3-But-3-ynyl-1,3-oxazolidin-2-one (compound 25)

This method is particularly valuable as it provides a straightforward approach to obtain the target compound in good yield, which can then be further functionalized through reactions at the terminal alkyne position.

Alternative Base-Mediated Approach

Drawing from analogous reactions reported in the literature, the synthesis of 3-But-3-ynyl-1,3-oxazolidin-2-one can also be approached through a base-mediated alkylation strategy. It has been noted that the reaction of 4-bromo-1-butene with 2-oxazolidinone using cesium carbonate as the base in acetone yields the corresponding 3-but-3-enyl-1,3-oxazolidin-2-one in very good yield . This suggests that a similar approach could be applied for the synthesis of 3-But-3-ynyl-1,3-oxazolidin-2-one by using an appropriate but-3-ynyl halide instead.

Applications in Medicinal Chemistry

3-But-3-ynyl-1,3-oxazolidin-2-one has emerged as a valuable building block in medicinal chemistry, particularly in the synthesis of compounds with significant therapeutic potential. Its applications span various areas, with a particular emphasis on antiviral drug development.

Synthesis of Alkenyldiarylmethanes (ADAMs) as Anti-HIV Agents

The most significant application of 3-But-3-ynyl-1,3-oxazolidin-2-one is in the synthesis of alkenyldiarylmethanes (ADAMs), which have demonstrated potent activity as HIV-1 non-nucleoside reverse transcriptase inhibitors. The compound serves as a key intermediate in the synthesis of these important antiviral agents through a series of well-defined transformations :

-

Sonogashira coupling of the terminal alkyne with aryl iodides (such as compounds 29 or 33) to yield disubstituted alkynes (compounds 30 or 34)

-

Hydrostannation of the resulting alkynes with tri-n-butyltin hydride in the presence of Pd(PPh₃)₄ to form stereochemically defined vinylstannanes (compounds 31 or 35)

-

Stille cross-coupling of the vinylstannanes with aryl iodides to afford the target ADAMs (compounds 3 or 4)

The ADAMs synthesized through this approach have exhibited remarkable anti-HIV activity, with some compounds showing EC₅₀ values in the nanomolar range. For instance, compound 3 demonstrated EC₅₀ values of 40 nM against HIV-1 RF and 20 nM against HIV-1 IIIB, while also inhibiting HIV-1 reverse transcriptase with an IC₅₀ of 0.91 μM .

Role in Addressing Metabolic Stability

An important application of 3-But-3-ynyl-1,3-oxazolidin-2-one and its derivatives lies in their potential as bioisosteric replacements for metabolically labile methyl esters in various bioactive compounds. This approach addresses a critical challenge in drug development: improving pharmacokinetic properties through enhanced metabolic stability while maintaining biological activity .

Table 2: Selected Anti-HIV Compounds Derived from 3-But-3-ynyl-1,3-oxazolidin-2-one

| Compound | EC₅₀ (HIV-1 RF) | EC₅₀ (HIV-1 IIIB) | RT Inhibition IC₅₀ | Plasma Half-life |

|---|---|---|---|---|

| 3 | 40 nM | 20 nM | 0.91 μM | Not reported |

| 4 | 600 nM | Not reported | Not reported | 51.4 min |

Studies have demonstrated that the oxazolidinone scaffold, as found in 3-But-3-ynyl-1,3-oxazolidin-2-one, can serve as an effective bioisostere for ester functionalities, offering improved stability in biological systems while preserving the desired pharmacological effects. Compound 4, for example, showed an improved plasma half-life of 51.4 minutes compared to metabolically less stable analogues .

Structure-Activity Relationships

The structure-activity relationships (SAR) of compounds derived from 3-But-3-ynyl-1,3-oxazolidin-2-one provide valuable insights into the structural features that influence their biological activities, particularly in the context of anti-HIV agents.

Influence of Stereochemistry

In the development of ADAMs derived from 3-But-3-ynyl-1,3-oxazolidin-2-one, the stereochemical configuration of the alkenyl side chain has been shown to significantly impact biological activity. Compounds featuring the alkenyl side chain in a trans relationship to specific ring systems (such as benzo[d]isoxazole) exhibited substantially higher activity as HIV-1 reverse transcriptase inhibitors compared to their cis counterparts .

This stereochemical preference is clearly demonstrated by comparing compounds 1-4 (trans configuration) with compounds 5, 6, 8, and 9 (cis configuration). The trans isomers consistently showed submicromolar inhibition of HIV-1 reverse transcriptase, while the cis isomers were much less active. This trend was also reflected in their antiviral activities, highlighting the critical importance of stereochemical control in the synthesis of bioactive compounds derived from 3-But-3-ynyl-1,3-oxazolidin-2-one .

Effects of Structural Modifications

Analytical Characterization

The analytical characterization of 3-But-3-ynyl-1,3-oxazolidin-2-one is essential for confirming its identity and purity. Various analytical techniques can be employed for this purpose, including spectroscopic methods and chromatographic analyses.

Chromatographic Analysis

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are commonly used for the analysis and purification of organic compounds like 3-But-3-ynyl-1,3-oxazolidin-2-one. In the context of analyzing compounds derived from oxazolidinones, HPLC analysis on chiral columns has been employed to determine enantiomeric excesses and confirm stereochemical purity .

For the purification of compounds synthesized using 3-But-3-ynyl-1,3-oxazolidin-2-one as an intermediate, column chromatography methods have been reported. For instance, in the synthesis of ADAMs, purification by silica gel column chromatography using ethyl acetate-hexanes (0-50%) as eluent has been successful in isolating the target compounds in good purity .

Related Compounds and Structural Analogues

3-But-3-ynyl-1,3-oxazolidin-2-one belongs to a broader family of substituted oxazolidinones, several of which have demonstrated important applications in organic synthesis and medicinal chemistry. Understanding the structural relationships between these compounds provides additional context for appreciating the significance of our target molecule.

Comparison with Other Oxazolidinone Derivatives

Several structural analogues of 3-But-3-ynyl-1,3-oxazolidin-2-one have been reported in the literature, including:

-

3-Butyl-1,3-oxazolidin-2-one (CAS 23288-01-9): A saturated analogue lacking the alkyne functionality, with molecular formula C₇H₁₃NO₂ and molecular weight 143.18 g/mol

-

3-But-3-enyl-1,3-oxazolidin-2-one: The alkene analogue, which has been prepared by reacting 4-bromo-1-butene with 2-oxazolidinone

-

2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine (CAS 1450752-97-2): A related compound containing the but-3-ynyl functionality in a different heterocyclic system

-

2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol (CAS 1450754-41-2): Another related but-3-ynyl-containing heterocycle with potential synthetic utility

These structural relationships highlight the versatility of the but-3-ynyl functionality in various heterocyclic systems and its potential for diverse applications in organic synthesis and drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume